molecular formula C16H13Cl2NO3 B11926446 N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester

Cat. No.: B11926446
M. Wt: 338.2 g/mol
InChI Key: KHJXBZKWWGWNCB-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester is an organic compound with the molecular formula C16H13Cl2NO3 and a molecular weight of 338.19 g/mol . This compound is a derivative of glycine, where the glycine molecule is bonded to a 2,5-dichlorobenzoyl group and a benzyl ester group. It is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester typically involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of a base, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoyl derivatives .

Scientific Research Applications

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester is unique due to its specific substitution pattern on the benzoyl ring and the presence of both glycine and benzyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

benzyl 2-[(2,5-dichlorobenzoyl)amino]acetate

InChI

InChI=1S/C16H13Cl2NO3/c17-12-6-7-14(18)13(8-12)16(21)19-9-15(20)22-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,21)

InChI Key

KHJXBZKWWGWNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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